molecular formula C12H19N7S3 B11570442 5-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl}-3-methyl-1,3,4-thiadiazole-2(3H)-thione

5-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl}-3-methyl-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B11570442
M. Wt: 357.5 g/mol
InChI Key: MVSWTFRNAMIYNC-UHFFFAOYSA-N
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Description

5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring and a thiadiazole ring, both of which contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE involves multiple steps, starting with the preparation of the triazine and thiadiazole precursors. The triazine ring can be synthesized through the reaction of cyanuric chloride with isopropylamine under controlled conditions. The thiadiazole ring is typically formed by the cyclization of appropriate thiosemicarbazide derivatives. The final step involves the coupling of these two rings through a sulfur linkage, which can be achieved using thiolating agents under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the triazine ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The isopropyl groups in the triazine ring can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. .

Scientific Research Applications

5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Compared to other similar compounds, 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE stands out due to its unique combination of a triazine and thiadiazole ring. Similar compounds include:

Properties

Molecular Formula

C12H19N7S3

Molecular Weight

357.5 g/mol

IUPAC Name

5-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-methyl-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C12H19N7S3/c1-6(2)13-8-15-9(14-7(3)4)17-10(16-8)21-11-18-19(5)12(20)22-11/h6-7H,1-5H3,(H2,13,14,15,16,17)

InChI Key

MVSWTFRNAMIYNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC2=NN(C(=S)S2)C)NC(C)C

Origin of Product

United States

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